molecular formula C8H16N2O2S B14167974 Morpholine, 4,4'-thiobis- CAS No. 5038-11-9

Morpholine, 4,4'-thiobis-

Cat. No.: B14167974
CAS No.: 5038-11-9
M. Wt: 204.29 g/mol
InChI Key: QLSLFFFIHPBPKZ-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-thiobis- is a chemical compound that features a morpholine ring structure connected by a sulfur atom. This compound is known for its versatility and is used in various industrial and scientific applications. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, 4,4’-thiobis- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur dichloride (SCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of morpholine, 4,4’-thiobis- often involves the use of large-scale reactors where morpholine and sulfur dichloride are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion, and the product is isolated using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-thiobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., chlorine, bromine), amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or aminated morpholine derivatives

Scientific Research Applications

Morpholine, 4,4’-thiobis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of morpholine, 4,4’-thiobis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the sulfur bridge, used in similar applications but with different reactivity.

    Thiomorpholine: Contains a sulfur atom in the ring structure, offering different chemical properties and reactivity.

    Piperazine: A related compound with a nitrogen-nitrogen bridge, used in pharmaceuticals and chemical synthesis.

Uniqueness

Morpholine, 4,4’-thiobis- is unique due to the presence of the sulfur bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler morpholine derivatives.

Properties

CAS No.

5038-11-9

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-morpholin-4-ylsulfanylmorpholine

InChI

InChI=1S/C8H16N2O2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H2

InChI Key

QLSLFFFIHPBPKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SN2CCOCC2

Origin of Product

United States

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